4-Hydroxy-3,5-diphenylbenzaldehyde
Description
4-Hydroxybenzaldehyde derivatives are a class of aromatic aldehydes characterized by a hydroxyl group at the para position and additional substituents at the meta positions (3,5-positions). This article focuses on comparing these derivatives based on substituent effects, synthesis, and functional roles.
Properties
IUPAC Name |
4-hydroxy-3,5-diphenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-13-14-11-17(15-7-3-1-4-8-15)19(21)18(12-14)16-9-5-2-6-10-16/h1-13,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZCAUFMEBNHCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438658 | |
| Record name | 2~2~-Hydroxy[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3437-80-7 | |
| Record name | 2~2~-Hydroxy[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-diphenylbenzaldehyde typically involves the condensation of benzaldehyde derivatives with appropriate reagents under controlled conditions. One common method is the reaction of 4-hydroxybenzaldehyde with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in an organic solvent like toluene or ethanol, with a base such as potassium carbonate to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,5-diphenylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated benzaldehyde derivatives.
Scientific Research Applications
4-Hydroxy-3,5-diphenylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-diphenylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, affecting various biochemical processes .
Comparison with Similar Compounds
Table 1: Physical and Chemical Properties of Selected Derivatives
*Calculated molecular weights based on substituents.
A. Methyl and Methoxy Groups
- Lower hydrophobicity (XLogP3 = 0.8) compared to bulkier derivatives, enhancing solubility in polar solvents .
- Syringaldehyde (3,5-dimethoxy): Methoxy groups enhance antioxidant capacity by stabilizing phenolic radicals, contributing to radioprotective effects (reduces DNA damage via Akt pathway activation) . Widely used in pharmacology, cosmetics, and as a synthetic precursor .
B. Bulky Alkyl Groups (tert-Butyl, Isopropyl)
- 4-Hydroxy-3,5-di(tert-butyl)benzaldehyde :
- 4-Hydroxy-3,5-diisopropylbenzaldehyde :
C. Prenyl and Allyl Groups
Biological Activity
4-Hydroxy-3,5-diphenylbenzaldehyde (also known as benzylidene-4-hydroxy-3,5-diphenyl) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a hydroxyl group and two phenyl groups attached to a benzaldehyde moiety, which contributes to its biological activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have tested its efficacy against various bacterial strains. The results indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
| Proteus vulgaris | 14 |
The compound's mechanism of action likely involves disruption of bacterial cell membranes and interference with cellular processes, although further studies are needed to elucidate the exact pathways.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicate that the compound effectively scavenges free radicals, demonstrating strong antioxidant activity.
Table 2: Antioxidant Activity (DPPH Assay)
| Concentration (µM) | % Inhibition |
|---|---|
| 50 | 45 |
| 100 | 65 |
| 200 | 85 |
The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.
DNA Cleavage and Binding
This compound has also been studied for its interaction with DNA. It was found to cleave plasmid DNA (pBR322) under oxidative conditions, indicating potential as a chemotherapeutic agent.
Table 3: DNA Cleavage Activity
| Concentration (µM) | Cleavage Observed |
|---|---|
| 50 | Partial |
| 100 | Moderate |
| 200 | Complete |
This cleavage activity is crucial for the development of novel anticancer agents that target DNA in cancer cells.
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Studies show that it induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Case Study: MTT Assay Results
In a study involving MTT assays on breast cancer cells (MCF-7), the following results were observed:
Table 4: Cell Viability after Treatment with this compound
| Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 80 |
| 50 | 60 |
| 100 | 30 |
These findings suggest that higher concentrations significantly reduce cell viability, indicating the compound's potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
